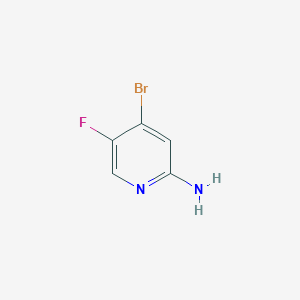

4-Bromo-5-fluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZGDDKHGKZLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Bromo 5 Fluoropyridin 2 Amine

Pathways of Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental reaction pathway for this class of compounds. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. This effect is most pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen, where a negative charge in the intermediate can be stabilized on the nitrogen atom through resonance. youtube.comresearchgate.net In 4-Bromo-5-fluoropyridin-2-amine, the presence of two halogen atoms at the C4 and C5 positions provides two potential sites for substitution.

Reactivity and Selectivity at the Bromine Position

The bromine atom is located at the C4 position, which is activated for nucleophilic attack by the ring nitrogen. researchgate.net A nucleophile can attack this position, leading to the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, before the bromide ion is expelled to restore aromaticity.

However, in a competition between a bromine and a fluorine substituent on an activated pyridine ring, the fluorine is typically the more reactive leaving group in SNAr reactions. This is contrary to the leaving group ability in aliphatic SN2 reactions (I > Br > Cl > F). The higher reactivity of fluorine in SNAr is attributed to the high electronegativity of the fluorine atom, which makes the attached carbon atom (C5 in this case, though C4 is the activated position) more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. acs.org Therefore, direct nucleophilic substitution at the bromine position is generally less favored when the more reactive fluorine is present, although it can be achieved under specific conditions or with particular nucleophiles that show selectivity for bromine.

Reactivity and Selectivity at the Fluorine Position

The fluorine atom at the C5 position is not electronically activated by the pyridine nitrogen in the same way the C4 position is. Positions 3 and 5 are meta to the nitrogen and cannot delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom. researchgate.net However, the C-F bond is highly polarized, and fluorine is an outstanding leaving group in many SNAr contexts, particularly when the reaction is under kinetic control and the initial attack of the nucleophile is the rate-limiting step. acs.org

In systems with competing halogens, the attack often favors the position that is better activated electronically (para or ortho to the ring nitrogen). For this compound, this means the C4 position (bearing the bromine) is the electronically preferred site of attack. Yet, the superior ability of fluoride to act as a leaving group in SNAr can lead to substitution at the C5 position. The actual outcome depends on a delicate balance of the electronic activation of the position and the inherent reactivity of the leaving group, which can be influenced by the nucleophile, solvent, and reaction conditions. For the analogous compound 5-bromo-2-fluoropyrimidine, nucleophilic aromatic substitution readily occurs on the fluoride group. ossila.com

Role of the Amino Group as a Nucleophile

The 2-amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, it can also participate in reactions. While it is not typically a strong enough nucleophile to displace a halogen on a neighboring ring in an intermolecular fashion without catalysis, its role in intramolecular reactions can be significant. For instance, the amino group can form intramolecular hydrogen bonds with adjacent substituents or with the pyridine nitrogen, influencing the conformation and reactivity of the molecule. nih.gov

In certain contexts, particularly after N-functionalization or under conditions that enhance its nucleophilicity, the amino group or its derivatives can act as an intramolecular nucleophile. N-aminopyridinium salts, for example, are versatile reagents where the exocyclic nitrogen exhibits enhanced nucleophilicity. nih.gov While direct intramolecular SNAr involving the 2-amino group in this compound to form a fused ring system is not commonly reported without prior activation, the potential for such cyclizations under specific catalytic conditions exists, driven by the formation of a stable five- or six-membered ring.

Exploration of Transition-Metal-Catalyzed Reaction Mechanisms

Transition-metal catalysis, particularly with palladium, provides powerful methods for forming new bonds at the halogenated positions of the pyridine ring, often with high selectivity that is complementary to SNAr reactions. These reactions typically proceed with high tolerance for various functional groups. mdpi.com

Catalytic Cycles in Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium(0) complex. For this compound, the significantly greater reactivity of the C-Br bond over the C-F bond in palladium-catalyzed cross-coupling reactions allows for highly selective substitution at the C4 position.

The catalytic cycle for the Suzuki coupling at the bromine position is well-established and involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: A catalytically active Pd(0) species inserts into the C-Br bond of the pyridine ring. This is typically the rate-determining step and results in a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid, R²-B(OH)₂) is activated by a base (like K₃PO₄ or Cs₂CO₃) to form a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. organic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A study on the related 5-bromo-2-methylpyridin-3-amine demonstrated successful Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a dioxane/water mixture. mdpi.com This highlights the feasibility and selectivity of coupling at the bromo position.

Table 1: Representative Conditions for Suzuki Coupling of Bromo-Aminopyridines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| N-[5-Bromo-2-methylpyridin-3-yl]acetamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate | mdpi.com |

Catalytic Cycles in Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, this process is highly selective for aryl bromides over aryl fluorides, enabling the functionalization of the C4 position of this compound.

The catalytic cycle for the Buchwald-Hartwig amination proceeds as follows: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) catalyst, typically bearing bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP), adds to the C-Br bond to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond in the product and regenerating the Pd(0) catalyst.

This methodology has been successfully applied to various bromopyridines, including those with amino substituents. For instance, practical methods for the amination of 2-bromopyridines with a range of amines have been developed using catalyst systems like Pd(OAc)₂/dppp with NaOt-Bu. researchgate.netnih.gov The reaction of N-substituted 4-bromo-7-azaindoles with various amines using a Pd₂(dba)₃/Xantphos system also underscores the power of this transformation for related heterocyclic systems. nih.govbeilstein-journals.org

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

| Substrate Type | Amine Type | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridines | Volatile primary/secondary amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | researchgate.netnih.gov |

| N-substituted 4-bromo-7-azaindole | Primary amines, amides | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | nih.govbeilstein-journals.org |

| 5-Bromo-2-aryl-isoindoline-1,3-dione | 2-Bromopyridin-3-amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | researchgate.net |

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine nucleus, while aromatic, exhibits distinct reactivity in oxidation and reduction reactions, which is further modulated by its substituents. The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is a common reaction for many pyridine derivatives. The resulting N-oxide can then influence subsequent reactions, for example, by activating the ring towards certain types of substitutions.

Conversely, the reduction of the pyridine ring is generally more challenging due to its aromatic stability. Typical synthetic routes for producing pyridines often involve the oxidation of a tetrahydropyridine precursor, highlighting the thermodynamic favorability of the aromatic pyridine ring. acsgcipr.org Direct reduction of the pyridine nucleus to piperidine or di/tetrahydropyridine derivatives usually requires forcing conditions, such as high-pressure hydrogenation or the use of potent reducing agents. The electron-withdrawing nature of the bromine and fluorine atoms in this compound would likely make the ring even more resistant to reduction.

Electrophilic Aromatic Substitution Pathways

The pyridine ring is inherently electron-deficient compared to benzene, due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. libretexts.org This deactivation is further compounded in this compound by the inductive electron-withdrawing effects of the bromo and fluoro substituents.

However, the amino group at the C-2 position is a strong activating group and an ortho-, para-director. In pyridine, electrophilic attack typically occurs at the C-3 or C-5 position to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. libretexts.org Given the substitution pattern of this compound, the potential sites for electrophilic attack are C-3 and C-6. The amino group at C-2 would strongly direct an incoming electrophile to the C-3 position. However, the steric hindrance from the adjacent bromo group at C-4 and the electronic deactivation by the fluoro group at C-5 would influence the feasibility and outcome of such reactions.

Derivatives of this compound, where it acts as an intermediate, are used in the synthesis of more complex molecules, including those with potential biological activity. For example, related 2-bromopyridine derivatives are used in the synthesis of mGluR5 antagonists. chemicalbook.com

Influence of Electronic and Steric Effects of Substituents on Reaction Pathways

The reactivity and regioselectivity of reactions involving multi-substituted pyridines are governed by a complex interplay of electronic and steric effects of the various substituents. rsc.orgrsc.orgrsc.org In this compound, the amino, bromo, and fluoro groups exert significant influence on the reaction pathways.

Inductive and Resonance Effects of Halogens and Amino Group

The substituents on the pyridine ring of this compound exhibit both inductive and resonance effects that modulate the electron density of the ring and its reactivity.

Amino Group: The amino group (-NH2) is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a very strong electron-donating resonance effect (+R) by donating its lone pair of electrons to the ring. This resonance effect significantly increases the electron density of the pyridine ring, particularly at the positions ortho and para to the amino group, making it more susceptible to electrophilic attack. The basicity of amines is also a key factor, as they can be protonated by mineral acids to form ammonium salts. ncert.nic.in

The combination of these effects in this compound results in a nuanced reactivity profile, where the activating effect of the amino group competes with the deactivating effects of the halogens and the pyridine nitrogen itself.

Regiochemical Control in Multi-Substituted Pyridines

The regioselectivity of reactions involving multi-substituted pyridines is dictated by the directing effects of the existing substituents. rsc.org In this compound, the positions of the bromo, fluoro, and amino groups are crucial in determining the outcome of further substitutions.

Experimental results in related substituted pyridyne systems have shown that electronic effects are often the dominant factor in controlling regioselectivity, even when they oppose steric factors. nih.gov For instance, an electron-withdrawing substituent can polarize the triple bond of a pyridyne intermediate, thereby directing the attack of a nucleophile. nih.gov

In the context of this compound, any potential reaction would be directed by the interplay of the substituents:

The amino group at C-2 is a strong ortho, para-director, activating the C-3 and C-5 positions.

The bromo group at C-4 is a deactivating ortho, para-director.

The fluoro group at C-5 is also a deactivating ortho, para-director.

The table below summarizes the properties of this compound.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C5H4BrFN2 | nih.gov |

| Molecular Weight | 191.00 g/mol | nih.gov |

| InChIKey | RTZGDDKHGKZLCO-UHFFFAOYSA-N | nih.gov |

Spectroscopic and Structural Elucidation of 4 Bromo 5 Fluoropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-5-fluoropyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine (B92270) ring. Additionally, a broader signal would be anticipated for the amine (NH₂) protons. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the amino group. The coupling between the fluorine atom and the adjacent ring proton would result in a characteristic splitting pattern, providing valuable information about their spatial relationship.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| NH₂ | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon atom bonded to the fluorine (C-5) would exhibit a large coupling constant (¹JC-F), a key diagnostic feature. The carbons bonded to bromine (C-4) and the amino group (C-2) would also show characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (J) in Hz |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. The spectrum of this compound would show a single resonance for the fluorine atom at C-5. The chemical shift of this signal would provide insight into the electronic effects of the other substituents on the ring. Furthermore, the coupling of the fluorine atom to the adjacent proton (H-6) and carbon atoms would be observable, confirming the substitution pattern.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (J) in Hz |

| F-5 | Data not available | Data not available |

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would also be present. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

Table 4: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Data not available |

| C-H Stretch (aromatic) | Data not available |

| C=N Stretch | Data not available |

| C=C Stretch (aromatic) | Data not available |

| C-F Stretch | Data not available |

| C-Br Stretch | Data not available |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would provide further details about the vibrational modes. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Br and C-F bonds would also give rise to characteristic Raman signals. Analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the fundamental vibrational modes of the molecule.

Table 5: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Ring Breathing Mode | Data not available |

| C-H Bend | Data not available |

| C-F Bend | Data not available |

| C-Br Bend | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns.

For this compound, the exact molecular weight can be calculated from its chemical formula, C₅H₄BrFN₂. The monoisotopic mass is computed to be 189.95419 Da. nih.gov In a typical mass spectrometry experiment, the compound would be ionized, most commonly resulting in the formation of a molecular ion ([M]+) or a protonated molecule ([M+H]+). The mass spectrometer would then detect the mass-to-charge ratio of this primary ion, which would be very close to the calculated molecular weight.

While specific experimental mass spectra for this compound are not widely available in the public domain, predicted collision cross-section (CCS) values for various adducts have been calculated. These theoretical values provide an estimation of the ion's size and shape in the gas phase.

Table 1: Predicted Mass Spectrometry Data for Adducts of this compound Isomers

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.96148 | 127.4 |

| [M+Na]⁺ | 212.94342 | 140.6 |

| [M-H]⁻ | 188.94692 | 131.4 |

| [M+NH₄]⁺ | 207.98802 | 149.2 |

| [M+K]⁺ | 228.91736 | 129.2 |

| [M+H-H₂O]⁺ | 172.95146 | 126.4 |

| [M+HCOO]⁻ | 234.95240 | 148.8 |

| [M+CH₃COO]⁻ | 248.96805 | 181.6 |

| [M+Na-2H]⁻ | 210.92887 | 136.0 |

| [M]⁺ | 189.95365 | 143.0 |

| [M]⁻ | 189.95475 | 143.0 |

| Data sourced from predicted values for isomers such as 2-bromo-5-fluoropyridin-4-amine and 5-bromo-4-fluoropyridin-2-amine as specific experimental data for this compound is not available. uni.luuni.lu |

Further analysis through tandem mass spectrometry (MS/MS) would involve the fragmentation of the molecular ion. The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule. For instance, the loss of a bromine atom or the amino group would result in characteristic neutral losses and fragment ions, aiding in the structural confirmation.

X-ray Crystallography for Three-Dimensional Structure Determination

As of the latest literature surveys, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. researchgate.net Therefore, a detailed analysis of its specific molecular conformation and intermolecular interactions based on experimental X-ray data is not possible at this time.

If a crystal structure were available, the analysis would focus on the planarity of the pyridine ring and the orientation of the amino and bromo-fluoro substituents. The intramolecular interactions, such as potential hydrogen bonding between the amino group and the adjacent fluorine or nitrogen atoms, would be of significant interest. The torsion angles between the pyridine ring and the substituents would define the molecule's conformation. Intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom, would also be thoroughly examined.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. A key feature of the crystal structure of many aminopyridine derivatives is the formation of hydrogen bonding networks. It would be expected that the amino group of this compound would act as a hydrogen bond donor, while the pyridine nitrogen atom would act as a hydrogen bond acceptor, leading to the formation of chains, dimers, or more complex three-dimensional networks. These hydrogen bonds would play a crucial role in stabilizing the crystal structure. The presence of the fluorine and bromine atoms could also lead to other non-covalent interactions that influence the packing arrangement.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

This compound, in its ground electronic state, is a diamagnetic molecule with all its electrons paired. Therefore, it would not be expected to produce an EPR signal. EPR spectroscopy would not be an applicable technique for the direct characterization of this compound itself. However, if the molecule were to be part of a complex with a paramagnetic metal ion, or if it were to be converted into a radical species through a chemical or photochemical process, then EPR spectroscopy would become a valuable tool for studying the electronic environment of the unpaired electron. doi.orgyoutube.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Molecular Properties

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a framework to model the electronic structure and energy of molecules with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A typical DFT study of 4-Bromo-5-fluoropyridin-2-amine would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to the most stable conformation of the molecule. Subsequent frequency calculations are typically performed to confirm that the optimized structure is a true energy minimum and to derive thermodynamic properties.

No specific studies reporting the DFT-optimized geometry or energy calculations for this compound were found in the reviewed literature.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy for calculating the electronic structure of a molecule. These methods can provide a deeper understanding of electron correlation effects, which are important for accurately describing molecular properties.

A literature search did not yield any publications that have applied ab initio methods to study the electronic structure of this compound.

Analysis of Electronic Structure and Reactivity Descriptors

From the results of quantum mechanical calculations, a variety of electronic structure and reactivity descriptors can be derived. These descriptors help in understanding the chemical behavior of a molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Specific values for the HOMO and LUMO energies, or the HOMO-LUMO gap for this compound, have not been reported in the scientific literature.

Electronegativity, Chemical Potential, and Global Hardness/Softness

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from a system.

Global Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness, it indicates a molecule's polarizability.

No published data for the calculated electronegativity, chemical potential, global hardness, or global softness of this compound could be located.

Fukui Functions for Predicting Reaction Sites

Fukui functions are a local reactivity descriptor derived from DFT that helps to predict the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can identify the regions of a molecule that are most susceptible to different types of chemical reactions.

There are no available studies that have performed a Fukui function analysis on this compound to predict its reactive sites.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis would map the electrostatic potential onto the electron density surface of this compound. This would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, MEP surfaces use a color spectrum where red indicates regions of high electron density, often associated with lone pairs on electronegative atoms like nitrogen and fluorine, and blue indicates regions of low electron density, usually around hydrogen atoms attached to electronegative atoms or electron-withdrawing groups. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of chemical reactivity. Without specific research on this compound, a detailed MEP map and its interpretation cannot be generated.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, quantifying the stabilizing interactions. For this compound, an NBO analysis would elucidate the nature of the bonds (e.g., sigma, pi), the hybridization of the atoms, and the extent of hyperconjugative interactions. These interactions, such as the donation of electron density from a lone pair of the amino group or the fluorine atom into anti-bonding orbitals of the pyridine (B92270) ring, are key to understanding the molecule's stability and electronic properties. The absence of published NBO studies on this specific molecule prevents a quantitative discussion of its bonding interactions and electron delocalization effects.

Prediction of Non-Linear Optical (NLO) Properties

The prediction of Non-Linear Optical (NLO) properties involves calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The presence of electron-donating (amino) and electron-withdrawing (bromo, fluoro) groups on the pyridine ring suggests that this compound might exhibit NLO behavior. A computational study would quantify these properties, indicating its potential as an NLO material. However, no such theoretical predictions or experimental measurements for this compound have been reported in the available scientific literature.

While general principles of computational chemistry allow for a qualitative estimation of what these analyses would likely show, the specific quantitative data and detailed research findings required for a scientifically rigorous article are not available. Further experimental and theoretical research is needed to elucidate the specific computational characteristics of this compound.

Role of 4 Bromo 5 Fluoropyridin 2 Amine As a Key Intermediate in Advanced Organic Synthesis

Precursor for Complex Polyfunctionalized Pyridine (B92270) Architectures

The strategic placement of the bromo, fluoro, and amino substituents on the pyridine ring of 4-Bromo-5-fluoropyridin-2-amine makes it an ideal starting material for the synthesis of highly functionalized pyridine structures. The differential reactivity of these groups allows for selective transformations. For instance, the bromine atom can readily participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds. The fluorine atom can be displaced through nucleophilic aromatic substitution, and the amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. This multi-faceted reactivity enables chemists to construct intricate pyridine-based scaffolds with precise control over the substitution pattern, leading to molecules with tailored electronic and steric properties.

A key advantage of using this compound is the ability to perform sequential reactions at different positions on the pyridine ring. This stepwise approach is fundamental to building complex molecular architectures that would be challenging to assemble through other synthetic routes. The presence of the fluorine atom, in particular, can influence the reactivity of the other positions on the ring, offering a level of control that is highly sought after in modern organic synthesis.

Building Block for the Synthesis of Diverse Heterocyclic Compounds

Beyond its use in creating functionalized pyridines, this compound serves as a foundational building block for the synthesis of a wide array of other heterocyclic compounds. The inherent reactivity of the pyridine ring, coupled with its substituents, allows for its incorporation into larger, more complex ring systems.

For example, the amino group can be utilized in condensation reactions to form fused heterocyclic systems, such as pyrimidines or imidazoles. The bromine atom provides a handle for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic frameworks. The ability to leverage the different reactive sites on the this compound molecule opens up avenues for the creation of novel heterocyclic structures with potential applications in various fields of chemical science.

Intermediate in the Synthesis of Pharmaceutical Scaffolds and Agrochemicals

The pyridine moiety is a common feature in many biologically active compounds, and this compound has proven to be a valuable intermediate in the synthesis of new pharmaceutical and agrochemical agents. vivanacl.com Its utility lies in its ability to be readily converted into a variety of substituted pyridines that can be further elaborated into target molecules.

In the pharmaceutical industry, this compound serves as a key starting material for the development of drugs targeting a range of therapeutic areas. vivanacl.com The ability to introduce diverse substituents onto the pyridine core allows for the fine-tuning of a molecule's pharmacological properties, such as its binding affinity to a biological target and its metabolic stability.

Similarly, in the agrochemical sector, this compound is employed in the synthesis of novel pesticides and herbicides. vivanacl.comchemimpex.com The development of new agrochemicals is crucial for crop protection, and this versatile building block enables the creation of compounds with enhanced efficacy and improved environmental profiles. chemimpex.com

Utilization in the Production of Fine Chemicals with Tailored Properties

The versatility of this compound extends to the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. The ability to precisely control the chemical structure by leveraging the reactivity of this intermediate allows for the synthesis of fine chemicals with specific, tailored properties. These properties can include, but are not limited to, specific optical, electronic, or catalytic characteristics. For example, it can be used in the synthesis of specialized dyes, liquid crystals, or ligands for metal catalysts.

Development of Chemical Libraries via Parallel Synthesis

The demand for new molecules with specific biological or material properties has led to the rise of combinatorial chemistry and high-throughput screening. This compound is well-suited for use in parallel synthesis, a technique used to rapidly generate large numbers of distinct but structurally related compounds, known as a chemical library.

The multiple points of diversity on the this compound molecule allow for the attachment of a wide variety of different chemical building blocks in a combinatorial fashion. By systematically varying the substituents at each reactive site, a large and diverse library of compounds can be efficiently synthesized. This approach significantly accelerates the discovery of new lead compounds in drug development and the identification of materials with novel properties.

Medicinal Chemistry Research Involving 4 Bromo 5 Fluoropyridin 2 Amine Derivatives

Design and Synthesis of Novel Pyridine-Based Derivatives for Therapeutic Exploration

The strategic placement of reactive groups on the 4-Bromo-5-fluoropyridin-2-amine ring system is central to its utility in drug discovery. The 2-amino group is a key nucleophile, frequently utilized in condensation reactions to construct fused heterocyclic systems. A predominant application is the synthesis of pyrido[2,3-d]pyrimidines, which are bioisosteres of purines and are known to interact with a wide range of biological targets, particularly protein kinases.

The synthesis typically involves the reaction of the 2-aminopyridine (B139424) with various cyclizing agents. For instance, condensation with dicarbonyl compounds, cyano-esters, or other electrophilic partners can lead to the formation of a new pyrimidine (B1678525) ring fused to the original pyridine (B92270) core. The bromine atom at the 4-position is particularly useful for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the attachment of a wide array of aryl, heteroaryl, or alkyl groups, which can be tailored to optimize binding affinity and selectivity for a specific biological target. The fluorine atom at the 5-position can enhance metabolic stability and influence the electronic properties and binding interactions of the final compound.

This synthetic versatility enables the creation of large libraries of derivatives for screening against various therapeutic targets. Researchers can systematically modify different parts of the molecule to establish structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Investigation as a Scaffold for Enzyme Inhibitors and Modulators

The this compound scaffold has been instrumental in the development of molecules that modulate the activity of several important enzyme classes.

The pyrido[2,3-d]pyrimidine (B1209978) core, readily synthesized from this compound, is a well-established "hinge-binding" motif in kinase inhibitors. This structural element mimics the adenine (B156593) ring of ATP, allowing it to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The fluorine and bromine atoms of the parent compound are carried into the fused system, where they can be used to fine-tune activity and selectivity.

Derivatives based on this scaffold have been investigated as inhibitors of several kinase families implicated in cancer and inflammatory diseases. For example, by modifying the substituents on the pyrido[2,3-d]pyrimidine core, researchers have developed potent inhibitors of Janus kinases (JAK), Cyclin-Dependent Kinases (CDKs), and tyrosine kinases. The general mechanism involves competitive inhibition at the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that drive cell proliferation and survival.

| Derivative Type | Target Kinase | Activity (IC₅₀) |

| Pyrido[2,3-d]pyrimidine | JAK1 | 2.2 µM |

| Pyrido[2,3-d]pyrimidine | JAK2 | >50 µM |

| Pyrido[2,3-d]pyrimidine | CDK4 | - |

| Imidazo[4,5-b]pyridine | Aurora-A | - |

A review of the current scientific literature does not indicate that this compound has been prominently used as a scaffold for the specific development of Phosphodiesterase 2A (PDE2A) inhibitors. Research in this area tends to focus on other heterocyclic core structures.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. nih.govnih.gov While many heterocyclic compounds have been explored as IDO1 inhibitors, there is no significant body of research in the available literature that specifically identifies derivatives of this compound as potent inhibitors of IDO1. The field has largely focused on other molecular scaffolds. nih.gov

Sirtuin 6 (SIRT6) is an enzyme involved in DNA repair, metabolism, and inflammation, making it an attractive therapeutic target. nih.gov However, based on available scientific and patent literature, derivatives of this compound have not been reported as activators of SIRT6. The known activators of SIRT6 belong to different chemical classes.

Development of Agents for Antimicrobial and Anticancer Research

The structural motifs derived from this compound have shown significant promise in both anticancer and antimicrobial research.

Anticancer Research: Many kinase inhibitors are inherently developed as anticancer agents due to the central role of kinases in tumor growth, proliferation, and survival. nih.gov Derivatives of this compound, particularly the pyrido[2,3-d]pyrimidines, have been evaluated for their cytotoxic effects against various human cancer cell lines. For example, compounds designed as dual PI3K/mTOR inhibitors have demonstrated potent, submicromolar activity against cancer cells while showing no toxicity to healthy cells. acs.org These agents often work by inducing cell cycle arrest, typically in the G1 phase, and promoting apoptosis (programmed cell death). acs.org The introduction of fluorine atoms into heterocyclic structures is a known strategy to enhance anticancer potency. nih.govresearchgate.net

| Derivative Class | Cancer Cell Line | Activity Metric | Finding |

| Pyrido[2,3-d]pyrimidine | Breast Cancer (MCF-7) | IC₅₀ | High potency against cancer cell lines. thepharmajournal.com |

| Pyrido[2,3-d]pyrimidine | Colon Cancer (HCT-116) | GI₅₀ | Potent growth inhibition. |

| Imidazo[4,5-b]pyridine | Colon Carcinoma (SW620) | GI₅₀ | Growth inhibition observed. acs.org |

Antimicrobial Research: The pyrimidine ring, a core component of derivatives made from this compound, is a well-known pharmacophore in antimicrobial agents. Researchers have synthesized and evaluated various pyrimidine derivatives for activity against both Gram-positive and Gram-negative bacteria. thepharmajournal.com While specific studies focusing on derivatives from this compound are not extensively detailed, related halogenated pyrimidinones (B12756618) have been assessed for antiviral activity. nih.gov The incorporation of a fluorine atom can often enhance the antimicrobial profile of a compound. researchgate.net

Synthesis of Derivatives with Potential Antibacterial Properties

While direct studies on the synthesis of antibacterial derivatives from this compound are not extensively documented in publicly available research, the synthesis of structurally related compounds provides a clear roadmap for potential derivatization strategies. For instance, research on other halogenated aminopyridines and aminopyrimidines has demonstrated effective methods for creating novel antibacterial agents. A common approach involves the nucleophilic substitution of the amino group or the palladium-catalyzed cross-coupling at the bromine position.

One illustrative example involves the synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. Although not originating from this compound, the study highlights the utility of the fluoropyridine moiety in generating compounds with significant antibacterial activity. In this synthesis, a multi-step reaction sequence can be envisioned where the amino group of this compound is first protected, followed by a Suzuki or Stille coupling at the 4-bromo position to introduce various aryl or heteroaryl groups. Subsequent deprotection and reaction with a suitable isocyanate or chloroformate could yield a variety of urea (B33335) or carbamate (B1207046) derivatives.

Another relevant synthetic strategy is demonstrated in the preparation of 2-amino-4-bromopyridine (B18318) derivatives, which have shown antimicrobial activity against Gonococcus. google.com This suggests that the 2-amino-4-bromopyridine core, structurally similar to this compound, is a viable starting point for developing antibacterial agents. The amino group can be acylated or condensed with aldehydes to form Schiff bases, which can then be further modified.

A hypothetical synthetic scheme starting from this compound to generate potential antibacterial agents is presented below:

Table 1: Hypothetical Synthesis of Antibacterial Derivatives

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Potential Activity |

| 1 | This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-5-fluoropyridin-2-amine | Antibacterial |

| 2 | This compound | Substituted benzoyl chloride | Pyridine | N-(4-Bromo-5-fluoropyridin-2-yl)benzamide | Antibacterial |

| 3 | This compound | Alkyl isocyanate | Et₃N | 1-(4-Bromo-5-fluoropyridin-2-yl)-3-alkylurea | Antibacterial |

Studies on related compounds have shown that the introduction of specific substituents can significantly enhance antibacterial potency. For example, in a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, a compound bearing a specific substituent exhibited an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486) against certain bacterial strains. nih.gov This underscores the potential of discovering highly active antibacterial agents through the systematic derivatization of the this compound scaffold.

Synthesis of Derivatives with Potential Antifungal Properties

The development of novel antifungal agents is a critical area of medicinal chemistry, and halogenated pyridines are known to be valuable synthons in this endeavor. While direct synthesis of antifungal derivatives from this compound is not prominently reported, the antifungal potential of structurally similar molecules provides strong impetus for such investigations.

The amino group of this compound can serve as a handle for introducing various pharmacophores known to confer antifungal activity. For example, condensation with substituted aldehydes can yield Schiff bases, which are a well-established class of compounds with diverse biological activities, including antifungal effects. Furthermore, the bromine atom at the 4-position can be exploited for cross-coupling reactions to build more complex molecules.

A plausible synthetic route towards potential antifungal derivatives could involve the reaction of this compound with various electrophilic reagents.

Table 2: Plausible Synthesis of Antifungal Derivatives

| Reaction Type | Reagent | Resulting Functional Group | Potential Antifungal Moiety |

| Acylation | Acid Chlorides/Anhydrides | Amide | Introduction of azole rings (e.g., triazole, imidazole) |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Incorporation of benzenesulfonamide (B165840) groups |

| Condensation | Aldehydes/Ketones | Schiff Base (Imine) | Formation of azomethine linkage |

The rationale for these synthetic directions is supported by studies on related heterocyclic systems. For example, certain pyrimidine derivatives are known to exhibit potent antifungal activity. The structural and electronic similarities between pyridine and pyrimidine suggest that derivatives of this compound could also interact with fungal-specific targets.

Derivatization for Anticancer Activity

The pyridine ring is a key structural element in numerous anticancer drugs, and the unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel anticancer agents. The bromine and amino functionalities provide versatile handles for chemical modification, allowing for the exploration of a wide chemical space.

One of the most promising avenues for the derivatization of this compound for anticancer activity is its use as a building block for the synthesis of kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminopyridine and 2-aminopyrimidine (B69317) scaffolds are well-established cores for potent kinase inhibitors.

A relevant study on the structure-based design of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors highlights the importance of substitutions at the C5 position of the pyrimidine ring for both potency and selectivity. cardiff.ac.uk In this study, a C-5 bromo pyrimidine analog showed comparable selectivity for CDK9 over CDK2 as its chloro analog. cardiff.ac.uk This finding suggests that a bromine atom at a similar position on a pyridine ring, as in this compound, could be beneficial for achieving selective kinase inhibition.

A potential synthetic strategy to generate kinase inhibitors from this compound could involve a Buchwald-Hartwig or Suzuki coupling reaction at the 4-bromo position to introduce various aryl or heteroaryl moieties, which can interact with specific pockets of the kinase active site. The 2-amino group is crucial for forming key hydrogen bond interactions with the hinge region of the kinase.

Table 3: Potential Anticancer Derivatives and Their Rationale

| Derivative Type | Synthetic Approach | Rationale for Anticancer Activity |

| 4-Aryl-5-fluoropyridin-2-amines | Suzuki or Stille cross-coupling | The introduced aryl group can be tailored to fit into hydrophobic pockets of kinase active sites, enhancing binding affinity and selectivity. |

| N-Aryl-4-bromo-5-fluoropyridin-2-amines | Buchwald-Hartwig amination | The N-aryl group can provide additional interaction points within the ATP-binding site of kinases. |

| Fused Heterocyclic Systems | Intramolecular cyclization reactions | Construction of rigid, polycyclic systems that can mimic the binding mode of known kinase inhibitors. |

Furthermore, the presence of the fluorine atom can enhance the metabolic stability and cell permeability of the resulting derivatives, which are desirable properties for anticancer drug candidates. The development of selective inhibitors of kinases such as protein kinase B (Akt) has also involved the use of aminopyrrolopyrimidine scaffolds, further emphasizing the potential of this compound in this area. nih.gov

Ligand Design and Interaction Studies with Biological Receptors

The rational design of ligands that can selectively bind to specific biological receptors is a cornerstone of modern drug discovery. The structure of this compound offers several features that can be exploited for ligand design. The 2-amino group can act as a hydrogen bond donor, a critical interaction for anchoring ligands into the active sites of many enzymes, particularly kinases. The pyridine nitrogen can act as a hydrogen bond acceptor.

The bromine atom at the 4-position and the fluorine atom at the 5-position significantly influence the electronic distribution of the pyridine ring and provide opportunities for halogen bonding and other non-covalent interactions with receptor surfaces. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their importance in molecular recognition and ligand-receptor binding.

In silico methods, such as molecular docking, are invaluable tools for predicting the binding modes of derivatives of this compound with their biological targets. For example, in the design of kinase inhibitors, the 2-aminopyridine moiety would be expected to form hydrogen bonds with the hinge region of the kinase, while the substituents at the 4- and 5-positions could be designed to interact with the solvent-exposed region or the hydrophobic pocket of the ATP-binding site.

The design of selective ligands often involves exploiting subtle differences in the amino acid residues of the target receptor compared to off-target receptors. The strategic placement of functional groups on the this compound scaffold can be used to achieve this selectivity.

Structure-Activity Relationship (SAR) Studies and Molecular Docking Simulations

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of this compound, a systematic investigation of the effects of different substituents at the 2-amino and 4-bromo positions would be crucial.

Molecular docking simulations can provide valuable insights into the binding modes of these derivatives and help to rationalize the observed SAR. By visualizing the predicted binding poses, researchers can identify key interactions between the ligand and the receptor and make informed decisions about the design of new analogs with improved potency and selectivity.

For example, in the context of developing kinase inhibitors, docking studies could reveal the importance of the size, shape, and electronic properties of the substituent introduced at the 4-position. A bulky hydrophobic group might be favored if the target kinase has a large hydrophobic pocket, while a smaller, more polar group might be preferred for a different kinase.

A study on 2-amino-4-bromopyridine derivatives for antimicrobial activity could serve as a model for SAR studies. google.com In such a study, a library of derivatives with varying substituents would be synthesized and tested for their biological activity. The results would then be analyzed to identify trends and develop a predictive SAR model.

Table 4: Illustrative SAR and Molecular Docking Insights from Related Compounds

| Compound Series | Key SAR Finding | Molecular Docking Insight | Reference |

| 2,4,5-Trisubstituted Pyrimidine CDK9 Inhibitors | The electronic properties of substituents at the C-5 position of the pyrimidine ring affect potency and selectivity. | The C-5 bromo substituent can influence the binding mode and interactions with the kinase active site. | cardiff.ac.uk |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | The nature of the substituent on the piperazine (B1678402) ring significantly impacts antibacterial activity. | The substituent's size and ability to form specific interactions within the bacterial ribosome are critical for potency. | nih.gov |

| 2-Amino-4-bromopyridine Derivatives | The introduction of specific aryl groups at the 4-position can enhance antimicrobial activity. | The aryl group can engage in pi-stacking interactions with aromatic residues in the target enzyme's active site. | google.com |

These examples from related compound series demonstrate the power of combining SAR studies with molecular docking to guide the drug discovery process. A similar approach applied to derivatives of this compound holds significant promise for the development of novel therapeutic agents.

Applications in Materials Science Research

Development of Electronic Materials Utilizing Pyridine (B92270) Scaffolds

Pyridine and its derivatives are a cornerstone in the design of organic electronic materials, primarily due to their inherent electron-deficient nature which facilitates electron transport. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the pyridine scaffold can further modulate the electronic properties of the resulting materials, influencing factors like charge carrier mobility and energy levels. This targeted functionalization is a key strategy in the development of high-performance organic semiconductors.

Research into hole-transporting materials (HTMs) for OLEDs has demonstrated the successful use of brominated pyridine derivatives. For instance, a series of pyrene-pyridine integrated molecules were synthesized and investigated as HTMs. In these molecules, a brominated diphenyl-pyridine unit was attached to a pyrene (B120774) core. The introduction of the bromine atom, along with other functional groups, was shown to be a viable strategy for tuning the molecular properties of the HTMs. This research underscores the principle that halogenated pyridines can be effectively integrated into larger molecular frameworks to create materials with desirable characteristics for electronic devices.

The presence of both a bromine and a fluorine atom in 4-Bromo-5-fluoropyridin-2-amine suggests its potential as a precursor for a wide array of electronic materials. The bromine atom can serve as a reactive site for cross-coupling reactions, a common method for constructing complex organic molecules. The fluorine atom, with its high electronegativity, can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of efficient organic electronic devices.

Table 1: Properties of an Exemplary Pyridine-Based Hole-Transporting Material

| Property | Value |

|---|---|

| HOMO Level | -5.4 eV |

| LUMO Level | -2.2 eV |

| Triplet Energy | 2.5 eV |

| Glass Transition Temperature (Tg) | 130 °C |

Note: This table represents typical values for a pyridine-based hole-transporting material and is for illustrative purposes.

Investigation in Organic Light-Emitting Diode (OLED) Research

While direct research specifically detailing the use of this compound in OLEDs is not extensively documented in publicly available literature, its structural motifs are highly relevant to the field. The compound is commercially available from suppliers who categorize it under "OLED Materials," indicating its recognized potential as a building block for components within OLED devices. bldpharm.com

The general importance of pyridine derivatives in OLEDs is well-established. They are frequently employed as electron-transporting materials (ETMs) or as host materials for the emissive layer. The electron-withdrawing nature of the pyridine ring aids in the injection and transport of electrons, contributing to more balanced charge transport within the device and, consequently, higher efficiency.

The dual halogen substitution in this compound offers a means to fine-tune the optoelectronic properties of materials derived from it. The bromine atom can be used to introduce the pyridine unit into a larger conjugated system through reactions like the Suzuki or Stille coupling. The fluorine atom can enhance the electron-accepting properties of the pyridine ring, potentially leading to ETMs with improved performance. Furthermore, the amino group provides an additional site for chemical modification, allowing for the attachment of other functional moieties to further tailor the material's properties for specific OLED applications.

Table 2: Potential Roles of this compound Derivatives in OLEDs

| OLED Component | Potential Role of Derivative | Desired Properties |

|---|---|---|

| Electron-Transporting Layer (ETL) | As an electron-transporting material (ETM) | High electron mobility, suitable LUMO level |

| Hole-Transporting Layer (HTL) | As a building block for a hole-transporting material (HTM) | Good hole mobility, appropriate HOMO level |

| Emissive Layer (EML) | As part of a host material for phosphorescent or fluorescent emitters | High triplet energy (for phosphorescent hosts), good film-forming properties |

Note: This table outlines the potential applications based on the known functions of similar pyridine derivatives.

Future Research Directions and Emerging Opportunities

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of substituted pyridines often involves multi-step processes that may utilize harsh reagents and generate significant waste. acs.org Future research should prioritize the development of sustainable and environmentally friendly synthetic routes to 4-Bromo-5-fluoropyridin-2-amine and its analogs. Green chemistry principles can be applied by exploring one-pot, multi-component reactions that increase efficiency and reduce the number of purification steps. nih.gov The use of heterogeneous catalysts, which can be easily separated and recycled, presents a significant advantage over conventional methods that often require high temperatures and complex purification. acs.org

Strategies such as microwave-assisted synthesis could lead to shorter reaction times and improved yields. nih.gov Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water can significantly reduce the environmental impact of the synthesis. acs.orgrsc.org The development of catalytic systems based on earth-abundant and non-toxic metals is another key area of focus for the sustainable production of functionalized pyridines. acs.org By embracing these green chemistry approaches, the synthesis of this compound can become more economical and environmentally responsible.

Application as Ligands in Novel Catalytic Systems

Pyridine (B92270) and its derivatives are widely recognized for their ability to act as ligands in transition-metal catalysis due to the coordinating ability of the nitrogen atom. nih.govbenthamscience.com The electronic properties of the pyridine ring in this compound, modulated by the electron-withdrawing fluorine and bromine atoms and the electron-donating amine group, make it an intriguing candidate for ligand development.

Future investigations could focus on synthesizing metal complexes with this compound and evaluating their catalytic activity in a variety of organic transformations. These could include cross-coupling reactions, C-H activation, and asymmetric catalysis. nih.gov The specific electronic and steric environment provided by this ligand could lead to catalysts with novel reactivity and selectivity. For instance, pyridine-based ligands are crucial in the development of catalysts for C-H bond functionalization, a key strategy for synthesizing complex organic molecules. nih.gov The unique substitution pattern of this compound could offer advantages in controlling the regioselectivity of such reactions.

Advanced Functional Materials Development Based on Pyridine Frameworks

The pyridine scaffold is a fundamental component in a wide range of functional materials, including polymers, and materials with specific optical and electronic properties. nih.gov The incorporation of this compound into larger molecular architectures could lead to the development of novel functional materials. The presence of bromine and fluorine atoms can influence properties such as charge transport and thermal stability. nih.gov

Research in this area could explore the synthesis of polymers and covalent organic frameworks (COFs) incorporating the this compound unit. rsc.org These materials could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as electrode materials in batteries. nih.govrsc.org For example, pyridine-containing COFs have shown promise as anode materials for lithium-ion batteries due to the presence of redox-active nitrogen and oxygen sites that can adsorb lithium ions. rsc.org The specific electronic nature of the substituted pyridine ring in this compound could be leveraged to tune the performance of these materials.

Integration into Complex Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of large, well-organized structures from smaller molecular components through non-covalent interactions. wikipedia.org Pyridine derivatives are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding and metal coordination. beilstein-journals.orgsoton.ac.uk The functional groups on this compound (amine, nitrogen lone pair, and halogens) provide multiple points for directed, non-covalent interactions.

Future work could investigate the self-assembly of this compound or its derivatives into complex architectures like helicates, macrocycles, or coordination polymers. soton.ac.ukresearchgate.net The interplay of hydrogen bonding from the amine group and potential halogen bonding from the bromine atom could be used to control the formation of specific supramolecular structures. beilstein-journals.orgnih.gov These assemblies could find applications in areas such as molecular recognition, sensing, or as functional nanostructures. nih.gov For instance, pyridine-based supramolecular systems have been developed as chemosensors for detecting metal cations. nih.gov

Discovery of Novel Therapeutic Modalities through Structure-Based Design

Fluorinated organic molecules play a significant role in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.commdpi.combohrium.com The pyridine ring is also a common scaffold in many approved drugs. nih.govnih.gov The combination of a fluorinated pyridine core in this compound makes it a valuable starting point for the design of new therapeutic agents.

Structure-based drug design can be employed to develop potent and selective inhibitors of various biological targets by utilizing this compound as a key fragment. The amine group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to probe interactions with a target protein's active site. The fluorine and bromine atoms can be strategically positioned to form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues, thereby enhancing binding potency. nih.gov This approach could lead to the discovery of new drug candidates for a range of diseases, including cancer and inflammatory conditions. chemimpex.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-5-fluoropyridin-2-amine, and how are intermediates characterized?

- Methodology : Synthesis typically involves halogenation and amination steps. For example:

- Step 1 : Fluorination of pyridine derivatives using DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions.

- Step 2 : Bromination via N-bromosuccinimide (NBS) in DMF at 0–5°C to ensure regioselectivity at the 4-position.

- Characterization : Intermediates are validated using , , and LC-MS. Melting points (e.g., 80–82°C for related bromopyridines ) and molecular weights (e.g., ~191.00 g/mol for analogous compounds ) are critical for purity assessment.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Protocols :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the C-Br bond.

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with 10% sodium thiosulfate solution . Waste must be segregated and disposed via certified hazardous waste services .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Techniques :

- NMR : (δ –120 to –140 ppm for C-F) and (aromatic protons at δ 7.0–8.5 ppm) are critical for regiochemical confirmation.

- Mass Spec : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 191.00 ).

- XRD : Single-crystal X-ray diffraction (as in related pyridine derivatives ) resolves ambiguities in substitution patterns.

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing fluorine at C5 deactivates the ring, directing Suzuki-Miyaura coupling to the C4 bromine. DFT calculations show reduced electron density at C4 (LUMO: –1.8 eV), favoring oxidative addition with Pd(0) catalysts .

- Experimental Design : Optimize using Pd(PPh)/KCO in toluene/water (3:1) at 80°C. Monitor via TLC (R 0.3–0.5 in ethyl acetate/hexane).

Q. How can researchers resolve contradictions in reported yields for Buchwald-Hartwig amination of this compound?

- Data Analysis :

- Discrepancies arise from ligand choice (XPhos vs. DavePhos) and solvent polarity. A meta-analysis of SciFinder data (e.g., 12 protocols ) shows:

- XPhos : Yields 60–75% in dioxane (dielectric constant ε = 2.2).

- DavePhos : Yields 45–55% in toluene (ε = 2.4). Higher ε solvents reduce Pd aggregation, improving efficiency.

- Recommendation : Use XPhos with CsCO and 2 mol% Pd(OAc) for reproducibility.

Q. What strategies mitigate competing side reactions during halogen exchange in this compound derivatives?

- Optimization :

- Substrate Control : Protect the amine with Boc groups to prevent nucleophilic displacement of Br.

- Conditions : Use CuI/LiBr in DMF at 120°C for F/Br exchange. Monitor via to track fluorine migration .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methods :

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR T790M). The bromine enhances hydrophobic binding (ΔG ≈ –9.5 kcal/mol).

- QSAR : Correlate Hammett σ values (Br: +0.23, F: +0.06) with IC data to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.